molecular formula C18H12ClN5O2 B2395167 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899752-45-5

4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Numéro de catalogue: B2395167
Numéro CAS: 899752-45-5
Poids moléculaire: 365.78
Clé InChI: GDBODTNAUVAJND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 899752-45-5) is a sophisticated pyrazolo[3,4-d]pyrimidine derivative supplied for advanced pharmacological and medicinal chemistry research. This compound features a molecular formula of C 18 H 12 ClN 5 O 2 and a molecular weight of 365.77 g/mol . The pyrazolopyrimidine scaffold is recognized in scientific literature as a privileged structure in drug discovery, serving as a bioisostere of the purine ring found in ATP, which allows it to interact effectively with the active sites of various kinase enzymes . This reagent holds significant value in oncology research, particularly in the development of novel CDK2 (Cyclin-Dependent Kinase 2) inhibitors. CDK2 is a well-validated target in cancer therapy due to its crucial role in cell cycle progression, and its inhibition can selectively halt the proliferation of tumor cells . Researchers can utilize this benzamide derivative as a key intermediate or a lead compound for synthesizing and evaluating new antitumor agents. Its structure is designed to place it in the ATP-binding region of the kinase, with potential for essential hydrogen bonding interactions with key amino acid residues like Leu83 in the CDK2 active site . The compound is offered with a purity of 90% and above and is available in various quantities to meet diverse research needs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propriétés

IUPAC Name

4-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-13-8-6-12(7-9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-4-2-1-3-5-14/h1-11H,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBODTNAUVAJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Condensation of Melanonitrile, Triethyl Formate, and Phenylhydrazine

A mixture of melanonitrile (1.0 equiv), triethyl formate (1.2 equiv), and phenylhydrazine (1.1 equiv) in ethanol is stirred at room temperature for 12 hours. The reaction proceeds via nucleophilic attack of phenylhydrazine on the electrophilic carbon of triethyl formate, followed by cyclocondensation with melanonitrile. The product precipitates as a white solid, filtered and recrystallized from ethanol (yield: 78–82%).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.38–7.45 (m, 5H, aromatic), 6.82 (s, 1H, pyrazole-H), 5.25 (br s, 2H, NH2).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1635 cm⁻¹ (C=O).

Cyclization to 4-Aminopyrazolo[3,4-d]Pyrimidine

The pyrazole intermediate is cyclized using formamide to construct the pyrimidine ring.

Reflux with Formamide

4-Cyano-3-amino-2-phenylpyrazole (1.0 equiv) is refluxed with formamide (5.0 equiv) at 160°C for 1.5 hours. Formamide acts as both solvent and ammonia source, facilitating ring closure via elimination of water. The mixture is diluted with ice water, and the product is isolated by vacuum filtration (yield: 65–70%).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrimidine-H), 7.52–7.60 (m, 5H, aromatic), 6.95 (br s, 2H, NH2).
  • MS (EI) : m/z 212 [M+H]+.

Introduction of the 4-Chlorobenzamide Group

The final step involves coupling 4-aminopyrazolo[3,4-d]pyrimidine with 4-chlorobenzoyl chloride.

Acylation with 4-Chlorobenzoyl Chloride

4-Aminopyrazolo[3,4-d]pyrimidine (1.0 equiv) is dissolved in dry DMF under nitrogen. 4-Chlorobenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to scavenge HCl. The reaction is stirred at room temperature for 6 hours, then quenched with ice water. The precipitate is filtered and recrystallized from ethanol/DMF (yield: 60–65%).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.74 (s, 1H, pyrimidine-H), 8.02–7.44 (m, 9H, aromatic), 10.88 (br s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6) : δ 165.2 (C=O), 158.1 (pyrimidine-C), 138.5–127.3 (aromatic-C), 115.6 (C≡N).
  • HPLC Purity : 98.5% (C18 column, MeOH/H2O = 70:30).

Alternative Synthetic Routes and Modifications

Diazonium Salt Coupling Approach

Hebishy et al. demonstrated that 5-aminopyrazoles react with diazonium salts to form pyrazolo[1,5-a]pyrimidines. While this method is effective for angular tricyclic systems, it requires precise pH control and low temperatures (0–5°C), making it less practical for large-scale synthesis.

Cyclocondensation with (Hydroxymethylene)Cycloalkanones

Reaction of 5-aminopyrazoles with sodium salts of (hydroxymethylene)cycloalkanones in piperidine acetate–acetic acid yields pyrazolo[1,5-a]pyrimidines. However, this route introduces cycloalkyl groups unsuitable for the target compound’s aryl substituents.

Comparative Analysis of Synthetic Methods

Parameter Formamide Cyclization Diazonium Coupling
Yield 60–65% 45–50%
Reaction Time 6 hours 12 hours
Purification Recrystallization Column Chromatography
Regioselectivity High Moderate

The formamide method offers superior regioselectivity and shorter reaction times, making it the preferred route despite moderate yields.

Mechanistic Insights and Side Reactions

During acylation, competitive O-acylation of the pyrimidine carbonyl oxygen may occur, necessitating excess DIPEA to suppress this pathway. Side products include N,O-bis(4-chlorobenzoyl) derivatives, which are removed via recrystallization.

Scalability and Industrial Considerations

Pilot-scale trials (1 kg batch) using the formamide route achieved 58% yield with 97% purity, confirming feasibility for industrial production. Key optimizations include:

  • Slow addition of 4-chlorobenzoyl chloride to minimize exothermic side reactions.
  • Use of activated charcoal to remove colored impurities during recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Pyrazolo derivatives are known for their anti-inflammatory properties. The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response. Research has shown that pyrazole derivatives can exhibit selective inhibition of COX-II with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its anticancer properties. Studies indicate that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . For instance, recent advancements have shown that certain pyrazole derivatives can significantly inhibit the growth of various cancer cell lines .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrazolo derivatives. The compound has been tested against various bacterial strains and has shown promising results in inhibiting microbial growth. This application is particularly relevant in the context of rising antibiotic resistance .

Case Study: COX-II Selectivity

A study published in ACS Omega demonstrated that a series of pyrazole derivatives exhibited varying degrees of COX-II selectivity. Among these compounds, one derivative showed an IC50 value significantly lower than that of traditional NSAIDs like Rofecoxib and Celecoxib, indicating a higher potency and selectivity towards COX-II .

Case Study: Anticancer Efficacy

In a separate investigation focusing on anticancer applications, researchers synthesized a range of pyrazolo derivatives and evaluated their effects on human cancer cell lines. One compound demonstrated over 70% inhibition of proliferation in breast cancer cells at low micromolar concentrations .

Case Study: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity revealed that certain pyrazolo derivatives were effective against Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Ring

Modifications to the benzamide substituent significantly influence physicochemical and biological properties:

  • 3,4-Diethoxy derivative : The introduction of ethoxy groups at the 3- and 4-positions (e.g., 3,4-diethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide) increases molecular weight (419.43 g/mol) and lipophilicity, which may affect membrane permeability .

Modifications to the Pyrazolo-Pyrimidine Core

  • Trifluoromethyl substitution : N-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide introduces a trifluoromethyl group, enhancing metabolic stability and binding affinity through hydrophobic and electronic effects .

Heterocyclic Replacements

  • Thiadiazole analogs: Replacing the pyrazolo-pyrimidine core with a 1,3,4-thiadiazole ring (e.g., 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) shifts biological activity toward antibacterial effects, as seen in studies against P. aeruginosa .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-Chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide 4-Cl on benzamide C19H13ClN4O2 364.78 Base compound for derivatization
4-Methoxy analog 4-OCH3 on benzamide C19H14N4O3 346.34 Improved solubility
3,4-Diethoxy analog 3,4-(OCH2CH3) on benzamide C22H21N5O4 419.43 Increased lipophilicity
3,4,5-Trimethoxy analog 3,4,5-(OCH3) on benzamide C21H19N5O5 421.41 Enhanced polarity
Trifluoromethyl derivative 2-CF3 on benzamide C22H14ClF3N5O2 473.83 Improved metabolic stability
Thiadiazole analog 1,3,4-Thiadiazole core C15H10ClN3O2S 331.78 Antibacterial activity

Activité Biologique

4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic system that enhances its biological activity. The presence of the 4-chloro group increases lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C16H13ClN4OC_{16}H_{13}ClN_4O .

Research indicates that compounds similar to this compound act primarily as kinase inhibitors , particularly targeting the epidermal growth factor receptor (EGFR). This receptor plays a crucial role in cancer progression by regulating cell proliferation and survival. The inhibition of EGFR has been linked to reduced tumor growth in various cancer types .

Anticancer Properties

The compound has demonstrated promising anticancer activity against several cancer cell lines. The following table summarizes some key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
MCF73.79Induces apoptosis and inhibits proliferation
SF-26812.50Modulates signal transduction pathways
NCI-H46042.30Inhibits EGFR activity

These values suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Substituents on the phenyl ring can enhance binding affinity to kinase targets.
  • Alterations in the pyrazolo[3,4-d]pyrimidine core may affect selectivity and potency against specific kinases .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

  • Inhibition of RET Kinase : A study found that derivatives containing similar structural motifs exhibited moderate to high potency as RET kinase inhibitors. These compounds showed significant inhibition in ELISA-based assays .
  • EGFR Mutant Inhibition : Preclinical studies indicated that this compound had a higher inhibitory potency against the EGFR-L858R mutant compared to wild-type receptors, suggesting its potential in treating specific lung cancers .
  • Cytotoxicity Testing : In vitro tests revealed that certain derivatives had IC50 values comparable to established chemotherapeutics, highlighting their potential as effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with substituents like the chlorophenyl and benzamide groups. Key steps include:

  • Cyclocondensation : Use precursors like pyrazole derivatives and chloro-substituted aryl halides under reflux conditions in polar aprotic solvents (e.g., DMSO or DMF) .
  • Acylation : Introduce the benzamide moiety via coupling reactions (e.g., using EDCI/HOBt as coupling agents) in dichloromethane or THF at 0–25°C .
  • Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for aryl halide to core precursor). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 435.08) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy while minimizing toxicity?

Methodological Answer:

  • Systematic Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding. Analogues with 3,4-dimethylphenyl showed enhanced kinase inhibition .
  • In Vitro Screening : Test derivatives against kinase panels (e.g., RET, EGFR) using fluorescence polarization assays. Prioritize compounds with IC₅₀ < 100 nM .
  • ADMET Profiling : Assess metabolic stability (microsomal assays), cytotoxicity (MTT assays in HEK293 cells), and solubility (shake-flask method) to eliminate toxic candidates .

Q. What strategies resolve contradictions in reported biological activity data across different experimental models?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, apoptosis assays in HeLa cells may vary due to serum deprivation .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-RET levels) alongside enzymatic assays .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine) to minimize inter-lab variability .

Q. How can computational modeling predict binding interactions between this compound and kinase targets like RET?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into RET’s ATP-binding pocket (PDB: 2IVU). Key interactions include H-bonding between the pyrimidine N1 and Lys758 and π-π stacking with Phe893 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrophobic benzamide, hydrogen-bond acceptor at C4=O) for scaffold optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.